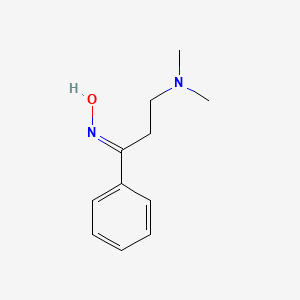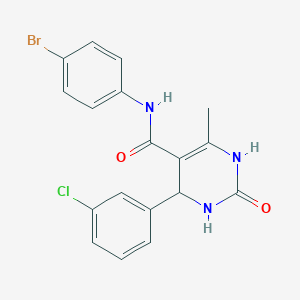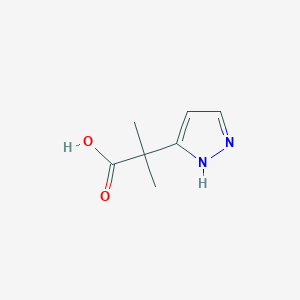
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds contains a total of 40 bonds; 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 ketone .Chemical Reactions Analysis
The unique structure of similar compounds enables its utilization as a versatile tool in various studies, ranging from drug discovery to molecular biology investigations.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their molecular formula, molecular weight, melting point, boiling point, density, and toxicity .科学的研究の応用
Heterocyclic Ring Formation
One pivotal application involves the synthesis of heterocyclic compounds, which are central to many pharmaceuticals and agrochemicals. For instance, Hanumanthu et al. (1976) demonstrated the condensation of o-aminobenzamide with aromatic aldehydes, leading to the formation of quinazolinones, a process relevant for creating compounds similar to "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide" (Hanumanthu et al., 1976).
Reductive Chemistry
In the field of reductive chemistry, "this compound" could be involved in processes similar to those described by Palmer et al. (1995), where bioreductive drugs show selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups (Palmer et al., 1995).
Catalysis and Material Science
The compound could also play a role in catalysis and material science, as demonstrated by Gao et al. (2017), who synthesized tetranuclear complexes with potential applications as single-molecule magnets (SMMs) (Gao et al., 2017). Such applications are critical for developing new materials with unique magnetic properties.
Organic Synthesis
Moreover, the compound's framework is integral to synthetic organic chemistry, where it contributes to novel synthesis pathways. For example, Rakshit et al. (2011) reported an Rh(III)-catalyzed oxidative olefination that could potentially be applied to compounds like "this compound" for the selective formation of valuable products (Rakshit et al., 2011).
Antimicrobial and Antioxidant Studies
Lastly, its derivatives have been studied for their antimicrobial and antioxidant properties, as seen in the work by Sayed et al. (2022), where nitrophenyl-group-containing heterocycles showed moderate to strong activity against certain cancer cell lines and exhibited high antioxidant activity (Sayed et al., 2022).
作用機序
The mechanism of action of similar compounds is typically related to their unique chemical structure, which allows them to interact with various biological processes.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-10-14(22(25)26)5-6-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFIPBCKZGRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2578576.png)
![5-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2578577.png)
![1-Methyl-5-[(E)-2-nitroethenyl]pyrazole](/img/structure/B2578578.png)
![1-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2578582.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2578596.png)